molecular formula C12H18BrNO B271619 N-(3-bromo-4-ethoxybenzyl)-N-propylamine

N-(3-bromo-4-ethoxybenzyl)-N-propylamine

Cat. No.: B271619
M. Wt: 272.18 g/mol
InChI Key: VLADJPJCWYUKSP-UHFFFAOYSA-N
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Description

N-(3-bromo-4-ethoxybenzyl)-N-propylamine is a secondary amine featuring a benzyl core substituted with bromo (Br) and ethoxy (OCH₂CH₃) groups at the 3- and 4-positions, respectively, and an N-propylamine moiety.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

N-[(3-bromo-4-ethoxyphenyl)methyl]propan-1-amine

InChI

InChI=1S/C12H18BrNO/c1-3-7-14-9-10-5-6-12(15-4-2)11(13)8-10/h5-6,8,14H,3-4,7,9H2,1-2H3

InChI Key

VLADJPJCWYUKSP-UHFFFAOYSA-N

SMILES

CCCNCC1=CC(=C(C=C1)OCC)Br

Canonical SMILES

CCCNCC1=CC(=C(C=C1)OCC)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

  • N-(5-bromo-2-ethoxybenzyl)-N-propylamine : This structural isomer has bromo and ethoxy groups at the 5- and 2-positions. The meta-substituted bromo (electron-withdrawing) and ortho-substituted ethoxy (electron-donating) create distinct resonance effects compared to the target compound. The altered substituent positions may reduce steric hindrance but increase polarity.
  • N-(3-ethoxy-4-propoxybenzyl)-N-propylamine hydrochloride : Replacing bromo with propoxy (OCH₂CH₂CH₃) increases hydrophobicity and electron-donating capacity, likely enhancing solubility in organic solvents.
  • n-Propylamine (PA) : The simplest analog, PA (CH₃CH₂CH₂NH₂), lacks aromatic substituents and exhibits five stable conformers due to its linear structure . Its higher basicity (pKa ~10.5) contrasts with the target compound’s estimated pKa of ~8.5–9.0, attributed to resonance stabilization of the benzylamine group and electron-withdrawing bromo effects.

Physicochemical Properties

Property N-(3-bromo-4-ethoxybenzyl)-N-propylamine N-(5-bromo-2-ethoxybenzyl)-N-propylamine n-Propylamine
Molecular Weight (g/mol) ~300 (estimated) ~300 59.11
Basicity (pKa) ~8.5–9.0 (estimated) Similar 10.53
Solubility Low in water; moderate in organics Moderate in organics High in water
Conformational Flexibility Restricted (rigid benzyl core) Similar High (5 conformers)

Research Findings and Implications

  • Conformational Analysis : PA’s conformational flexibility (five stable conformers ) enhances its interaction diversity, unlike the rigid benzyl core of the target compound, which may limit binding modes in molecular recognition.
  • Solubility Trends : Aqueous solubility decreases with aromatic substitution (PA > target compound ), aligning with SAFT-γMie models for alkylamines in water .
  • Synthetic Routes : Evidence from similar compounds suggests that halogenated benzyl halides and propylamine can be coupled under mild conditions, though reaction yields may vary with substituent electronic effects.

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